molecular formula C30H50O2 B13449266 (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane

(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane

Katalognummer: B13449266
Molekulargewicht: 442.7 g/mol
InChI-Schlüssel: PRBQUPUTVOJWQZ-QZEDACFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane is a complex organic compound belonging to the class of cyclostigmastanes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane typically involves multiple steps, including the formation of the cyclostigmastane core, introduction of the epoxy group, and methoxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane involves its interaction with specific molecular targets and pathways. The epoxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3alpha,5alpha,6beta,22S)-3,5,25-Trihydroxy-6,19-epoxycholestan-22-yl acetate
  • (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol

Uniqueness

(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its epoxy and methoxy groups provide unique reactivity and binding characteristics that are not present in other related compounds.

Eigenschaften

Molekularformel

C30H50O2

Molekulargewicht

442.7 g/mol

IUPAC-Name

(2S,3S)-2-[(1S)-1-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethyl]-3-[(3S)-2-methylpentan-3-yl]oxirane

InChI

InChI=1S/C30H50O2/c1-8-20(17(2)3)27-26(32-27)18(4)22-9-10-23-21-15-25(31-7)30-16-19(30)11-14-29(30,6)24(21)12-13-28(22,23)5/h17-27H,8-16H2,1-7H3/t18-,19+,20-,21-,22+,23-,24-,25+,26-,27-,28+,29+,30-/m0/s1

InChI-Schlüssel

PRBQUPUTVOJWQZ-QZEDACFGSA-N

Isomerische SMILES

CC[C@H]([C@H]1[C@@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]56[C@@]4(CC[C@@H]5C6)C)OC)C)C(C)C

Kanonische SMILES

CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3CC(C56C4(CCC5C6)C)OC)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.